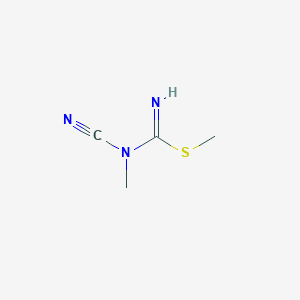

N-cyano-N,S-dimethyl-isothiourea

Description

N-Cyano-N,S-dimethyl-isothiourea (CAS: 5848-24-8) is a heterocyclic compound characterized by a cyanoguanidine core with methyl substituents on nitrogen and sulfur atoms. Its molecular formula is C₄H₆N₃S, and key properties include a melting point of 202–203°C, a predicted boiling point of 195.1±23.0°C, and a density of 1.11±0.1 g/cm³ . It serves as a versatile building block in organic synthesis, particularly for constructing biguanides and fused heterocycles . The compound is synthesized via reactions involving dimethyl N-cyanodithioiminocarbonate or through alkylamine-mediated transformations .

Properties

Molecular Formula |

C4H7N3S |

|---|---|

Molecular Weight |

129.19 g/mol |

IUPAC Name |

methyl N-cyano-N-methylcarbamimidothioate |

InChI |

InChI=1S/C4H7N3S/c1-7(3-5)4(6)8-2/h6H,1-2H3 |

InChI Key |

CIRSLBTYBPGMNO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C#N)C(=N)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyanoguanidine Derivatives with Dual H1R/H2R Antagonism

A series of cyanoguanidine hybrids (e.g., compounds 25, 28, 32, 33) were designed to combine histamine H1 and H2 receptor (H1R/H2R) antagonism. These compounds feature:

- Roxatidine- or tiotidine-type H2R antagonist moieties linked via polymethylene spacers.

- Mepyramine-type H1R antagonist substructures (e.g., pyridylamino-fluorobenzyl groups).

Key Findings :

- Compound 25 (N-cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N″-[2-[N-(4-methoxybenzyl)-N-(pyridyl)amino]ethyl]guanidine) exhibits dual antagonism with pKB values of 8.05 (H1R) and 7.73 (H2R) in guinea pig tissues .

- Compound 32 (six-methylene spacer) shows enhanced H1R potency (pKB 8.61) but reduced H2R activity (pKB 6.61), highlighting the critical role of spacer length .

- Tiotidine-type derivatives (e.g., compound 28 ) maintain high H1R antagonism regardless of alkyl chain length .

Structural Comparison :

| Compound | H2R Moiety | Spacer Length | H1R pKB | H2R pKB |

|---|---|---|---|---|

| 25 | Thiazolylmethyl | 2 methylene | 8.05 | 7.73 |

| 32 | Tiotidine-like | 6 methylene | 8.61 | 6.61 |

| 28 | Tiotidine-like | Variable | 8.10–8.50 | 6.20–7.10 |

Other Isothiourea Derivatives

2.2.1. N-Nitro-S-Methylisothiourea (CAS: 2986-25-6)

- Structure: Contains a nitroso group (N–NO) instead of a cyano group.

- Applications : Used as a reference standard in nitrosamine analysis for pharmaceuticals .

- Safety: Classified under stringent regulatory standards (EMA, USP) due to nitroso-related carcinogenicity risks .

2.2.2. 1-Cyano-3-Methylisothiourea Sodium Salt (CAS: 67944-71-2)

- Structure: Sodium salt of a monosubstituted isothiourea with a cyano group.

- Properties : Melting point >290°C (decomposition), used in organic synthesis as a sulfur-containing building block .

- Synthesis: Derived from N-cyano-N'-methylthiourea via sodium salt formation .

2.2.3. N,N′-Dimethylthiourea (CAS: 534-13-4)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.